![molecular formula C11H11FN2S B7484960 2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7484960.png)
2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole is a chemical compound that features a fluorophenyl group attached to a methylsulfanyl moiety, which is further connected to a methylimidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole typically involves the reaction of 4-fluorobenzyl chloride with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The imidazole ring can engage in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
科学研究应用
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)-1-methylimidazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)methylsulfanyl-1-methylimidazole: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.
Uniqueness
2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole is unique due to the presence of both the fluorophenyl and methylsulfanyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its reactivity in chemical transformations .
属性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c1-14-7-6-13-11(14)15-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWSBOQNDBFNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Benzyl-6-[benzyl(methyl)amino]-3-methylpyrimidine-2,4-dione](/img/structure/B7484877.png)
![Tetrahydrofuran-2-ylmethyl {2,2,2-trichloro-1-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]ethyl}carbamate](/img/structure/B7484884.png)
![N-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7484889.png)
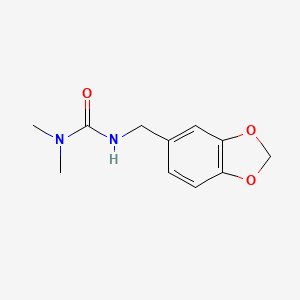

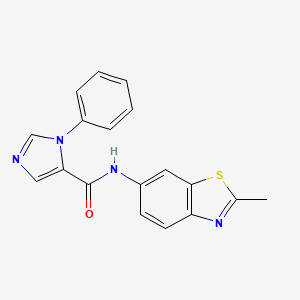
![3-[(3,4-difluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7484910.png)
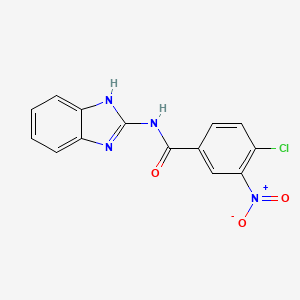
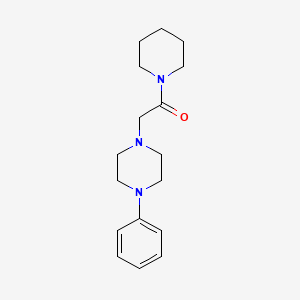
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B7484926.png)
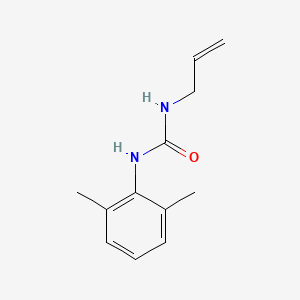
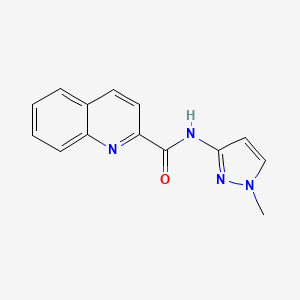
![6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7484945.png)
![N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7484961.png)
